molecular formula C21H35N3O2Si B1401933 1-Triisopropylsilanyl-5-(boc-amino)-7-azaindole CAS No. 651744-43-3

1-Triisopropylsilanyl-5-(boc-amino)-7-azaindole

Cat. No. B1401933
M. Wt: 389.6 g/mol
InChI Key: BQMBVTAXFFTLRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Triisopropylsilanyl-5-(boc-amino)-7-azaindole is a chemical compound with the molecular formula C21H35N3O2Si . It has a molecular weight of 389.6 g/mol . This product is intended for research use only.

Scientific Research Applications

Synthesis and Biologically Active Compounds

1-Triisopropylsilanyl-5-(boc-amino)-7-azaindole plays a significant role in the synthesis of biologically active compounds. For example, Ferrini et al. (2015) described the use of related triazole amino acids in the preparation of biologically active compounds based on the triazole scaffold, emphasizing the importance of these molecules in the creation of peptidomimetics and other bioactive substances (Ferrini et al., 2015).

Antimicrobial Activity

Leboho et al. (2014) reported on the synthesis of 7-azaindoles, including derivatives with substituents at the 2- and 5-positions, which showed notable antimicrobial activity against various bacteria and yeasts. This highlights the potential of 1-Triisopropylsilanyl-5-(boc-amino)-7-azaindole and its derivatives in developing new antimicrobial agents (Leboho et al., 2014).

Bioactivity Against Protozoal Parasites

In a study by Leboho et al. (2015), derivatives of 7-azaindoles showed promising biological activity against the gastrointestinal protozoal parasite Giardia duodenalis. This demonstrates the potential utility of these compounds in addressing protozoal infections (Leboho et al., 2015).

Pharmaceutical Applications

Pati et al. (2021) utilized bioactive N-amino-7-azaindole as a bidentate directing group in the synthesis of pharmacologically useful 7-azaindole-based isoquinolones, highlighting the relevance of these compounds in the development of new pharmaceuticals (Pati et al., 2021).

Versatility in Medicinal Chemistry

Schirok (2006) emphasized the importance of 7-azaindoles as versatile building blocks in medicinal chemistry, particularly as bioisosteres of indoles or purines, underlining the broad utility of these compounds in drug development (Schirok, 2006).

properties

IUPAC Name

tert-butyl N-[1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-5-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35N3O2Si/c1-14(2)27(15(3)4,16(5)6)24-11-10-17-12-18(13-22-19(17)24)23-20(25)26-21(7,8)9/h10-16H,1-9H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMBVTAXFFTLRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N3O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Triisopropylsilanyl-5-(boc-amino)-7-azaindole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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